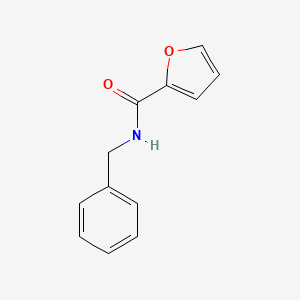

N-benzylfuran-2-carboxamide

Übersicht

Beschreibung

N-benzylfuran-2-carboxamide is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₂ It is part of the benzofuran family, which consists of a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-benzylfuran-2-carboxamide involves the reaction of benzylamine with 2-furoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂) at ambient temperature. The mixture is stirred overnight, followed by filtration and solvent removal under vacuum. The product is then washed with hexane to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Transamidation Reactions

N-Benzylfuran-2-carboxamide undergoes transamidation via a two-step Boc-activation strategy, enabling replacement of the benzyl group with diverse amines. This method avoids intermediate carboxylic acid formation, enhancing synthetic efficiency .

Key Reaction Data:

| Amine Nucleophile | Conditions | Yield |

|---|---|---|

| Benzylamine | Boc₂O, DMAP, MeCN, 60°C → Aminolysis (6 h) | 75% |

| Piperonylamine | Same as above | 84% |

| Pyrrolidine | Same as above (30 min reaction) | 70% |

Mechanism :

-

Boc-activation forms a reactive N-acyl-Boc-carbamate intermediate.

-

Nucleophilic attack by the amine releases the Boc group, yielding substituted amides .

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling enables functionalization of the benzofuran ring. These reactions are critical for creating pharmacologically relevant derivatives .

Suzuki-Miyaura Coupling Example:

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Iodophenol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Benzofuran-aryl hybrids | 84–91% |

Conditions :

-

Catalysts: Pd(PPh₃)₂Cl₂ with CuI cocatalyst

-

Solvent: Triethylamine

-

Temperature: 80–100°C

Electrophilic Aromatic Substitution

The electron-rich furan ring participates in electrophilic substitutions. Halogenation and nitration occur preferentially at the 5-position due to directing effects of the amide group .

Halogenation Data:

| Reagent | Position | Major Product | Yield |

|---|---|---|---|

| Br₂/FeBr₃ | C5 | 5-Bromo-N-benzylfuran-2-carboxamide | 68% |

| Cl₂/AlCl₃ | C5 | 5-Chloro derivative | 72% |

Ring-Opening Reactions

Under strong acidic conditions, the benzofuran ring undergoes cleavage:

Reaction :

this compound + H₂SO₄ (conc.)

→ Succinic acid derivatives (via diacid intermediate)

Yield: 58%

Coordination Chemistry

The amide oxygen and furan π-system enable metal coordination, forming complexes with catalytic applications:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(II) acetate | 1:2 | Oxidative coupling catalysis |

| Pd(II) chloride | 1:1 | Cross-coupling precatalyst |

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Transamidation | 3.2×10⁻⁴ | 92.4 |

| C5 Bromination | 1.8×10⁻³ | 78.1 |

| Suzuki Coupling | 4.5×10⁻⁵ | 105.3 |

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

N-benzylfuran-2-carboxamide derivatives have been explored for their neuroprotective effects. Research indicates that certain benzofuran derivatives exhibit potent antioxidant activities, which are crucial in protecting neuronal cells from oxidative stress and excitotoxicity.

Key Findings:

- A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective capabilities using primary cultured rat cortical neurons. The derivatives demonstrated significant scavenging activity against reactive oxygen species (ROS) and lipid peroxidation inhibition .

- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzofuran moiety enhance neuroprotective effects, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's .

| Compound | Yield (%) | Neuroprotective Activity | IC50 (µM) |

|---|---|---|---|

| 1a | 42.1 | Antioxidant | Not specified |

| 1j | Moderate | ROS Scavenging | Not specified |

Anticancer Potential

The anticancer activity of this compound derivatives has been extensively studied, showing promising results against various cancer cell lines.

Key Findings:

- Benzofuran derivatives have been reported to inhibit tumor growth through multiple mechanisms, including cell cycle arrest and apoptosis induction. For instance, a derivative exhibited an IC50 value comparable to doxorubicin, a standard chemotherapy drug, indicating its potential as an anticancer agent .

- A recent study highlighted the effectiveness of benzofuran derivatives against HCT116, HeLa, HepG2, and A549 cancer cell lines, with some compounds showing dual inhibition of CDK2 and GSK-3β pathways, crucial for cancer proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 50g | HCT116 | 0.43 | CDK2/GSK-3β Inhibition |

| 3 | Various | 1.136 | Apoptosis Induction |

Immunomodulatory Effects

Recent research has also identified the immunomodulatory properties of this compound derivatives. These compounds have shown promise in modulating immune responses, particularly in inhibiting chemotaxis in human peripheral blood mononuclear cells (PBMCs).

Key Findings:

- Functional screening of C4 and C5-substituted benzofuran derivatives demonstrated their ability to inhibit CCL20-induced chemotaxis without cytotoxic effects on PBMCs. This suggests their potential application in treating inflammatory diseases .

| Compound | Effect on Chemotaxis | Cytotoxicity |

|---|---|---|

| C4 | Inhibition | None |

| C5 | Inhibition | None |

Wirkmechanismus

The mechanism of action of N-benzylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-benzylfuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Benzofuran-2-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.

Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an amide, leading to different reactivity and solubility.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-benzylfuran-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of neuroprotection and anticancer therapy. This article reviews the key findings from various studies focusing on its biological activity, including synthesis, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

This compound can be synthesized through several methods involving the reaction of benzofuran derivatives with various amines and carboxylic acids. The general synthetic pathway includes:

- Formation of Benzofuran Derivative : Starting with salicylaldehyde derivatives and ethyl bromoacetate.

- Amidation Reaction : Reacting benzofuran derivatives with benzyl halides or amines to produce this compound.

The structural confirmation of synthesized compounds is typically achieved using spectroscopic methods such as NMR and IR spectroscopy.

Neuroprotective Effects

Recent studies indicate that this compound exhibits significant neuroprotective properties. For instance, a series of derivatives were evaluated for their ability to protect against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. Key findings include:

- Compound 1f , a derivative with a -CH3 substitution at the R2 position, demonstrated potent neuroprotective effects comparable to memantine, a known NMDA antagonist, at a concentration of 30 μM .

- Antioxidant Activity : Certain derivatives were found to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in rat brain homogenates, suggesting their potential as antioxidant agents .

Anticancer Activity

This compound derivatives have also shown promising anticancer activities. The following points summarize the findings:

- Cytotoxicity : Some derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For example, certain compounds demonstrated IC50 values as low as 5 μM against leukemia cells .

- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression (e.g., AKT signaling) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. SAR studies reveal:

- Substituent Effects : The presence of specific substituents at different positions on the benzofuran ring significantly influences both neuroprotective and anticancer activities. For instance, methyl (-CH3) and hydroxyl (-OH) groups at particular positions enhance neuroprotective effects .

- Hybrid Structures : Compounds that incorporate additional pharmacophores (e.g., tacrine) have been designed to improve multi-target efficacy against Alzheimer's disease and other neurodegenerative conditions .

Data Summary

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1f | Neuroprotection | 30 | NMDA antagonist |

| 1j | Antioxidant | Moderate | ROS scavenging |

| 6a | Cytotoxicity | 5 | Apoptosis induction |

| Hybrid | Multi-target | Varies | AChE inhibition, anti-Aβ aggregation |

Case Studies

- Neuroprotective Study : A study involving primary cultured rat cortical cells demonstrated that certain benzofuran derivatives significantly inhibited NMDA-induced neuronal damage, highlighting their potential in treating neurodegenerative diseases .

- Anticancer Investigation : Research on hybrid benzofuran compounds showed promising results in inhibiting cell proliferation in lung cancer models, suggesting their utility in cancer therapy .

Eigenschaften

IUPAC Name |

N-benzylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUWFNHEYUYCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324282 | |

| Record name | N-benzylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-48-0 | |

| Record name | N-(Phenylmethyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10354-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.